N-Hexanoylsphingosylphosphorylcholine

Membrane Biophysics Lipid Rafts Golgi Vesicle Biogenesis

N-Hexanoylsphingosylphosphorylcholine (C6 Sphingomyelin) is a superior short-chain sphingolipid with enhanced solubility and specific activity for plasma membrane neutral sphingomyelinase (N-SMase). Unlike long-chain or C2 analogs, its distinct chain length dictates unique endocytic trafficking and signaling outcomes, essential for reproducible studies in membrane biophysics and lipid metabolism. Available in high purity (≥98%) from specialized vendors.

Molecular Formula C29H59N2O6P
Molecular Weight 562.8 g/mol
Cat. No. B12321036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexanoylsphingosylphosphorylcholine
Molecular FormulaC29H59N2O6P
Molecular Weight562.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O
InChIInChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+
InChIKeyAHZZHULAOVWYNO-QURGRASLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-hexanoyl-D-erythro-sphingosylphosphorylcholine (C6-Sphingomyelin): Synthetic Short-Chain Sphingolipid with Defined Physicochemical and Biological Properties


N-hexanoyl-D-erythro-sphingosylphosphorylcholine, also known as C6-sphingomyelin (C6-SM) or 06:0 SM (d18:1/6:0), is a semi-synthetic sphingophospholipid belonging to the sphingomyelin class . It comprises a D-erythro-sphingosine (d18:1) backbone N-acylated with a hexanoic acid (C6:0) fatty acyl chain and a phosphocholine head group, with a molecular weight of approximately 562.76 g/mol (C29H59N2O6P) . Structurally, its truncated C6 acyl chain distinguishes it from naturally occurring long-chain sphingomyelins (predominantly C16-C24) and confers distinct biophysical membrane behavior and altered susceptibility to sphingomyelinase-mediated hydrolysis [1]. The compound is widely employed as a well-defined, soluble sphingomyelin analogue for investigating sphingolipid metabolism, lipid raft dynamics, membrane biophysics, and cellular drug uptake mechanisms .

Why N-hexanoyl-D-erythro-sphingosylphosphorylcholine Cannot Be Directly Replaced by Other Sphingomyelin Analogues in Critical Assays


Sphingomyelin analogues exhibit profound functional heterogeneity dictated by their acyl chain length, stereochemistry, and head group modifications [1]. The short-chain C6-SM analogue is not functionally equivalent to longer-chain natural sphingomyelins (e.g., C16:0, C18:0, C24:1), nor to other short-chain variants like C2-SM or deacylated sphingosylphosphorylcholine (lyso-SM) . Critically, C6-SM displays unique membrane biophysical properties: it is unable to support the formation of liquid-ordered lipid raft domains, a hallmark of long-chain sphingomyelin function, and actively perturbs membrane order [2]. Furthermore, its efficacy as an enzyme substrate, its capacity to enhance drug uptake, and its cellular trafficking pathways differ markedly from both longer-chain analogues and other short-chain sphingolipids, precluding simple interchangeability without compromising experimental outcomes or process robustness [1].

Quantitative Differentiation of N-hexanoyl-D-erythro-sphingosylphosphorylcholine from Structural and Functional Analogues


Comparative Membrane Biophysics: C6-SM Disrupts Liquid-Ordered Domain Formation, Unlike Long-Chain Sphingomyelin

In contrast to long-chain sphingomyelin species, which promote and stabilize liquid-ordered (Lo) membrane domains, C6-sphingomyelin actively prevents their formation. In giant unilamellar vesicles (GUVs) composed of a ternary lipid mixture, C6-SM abolished liquid-ordered domain formation, whereas its long-chain counterpart (e.g., brain SM) facilitated stable domain coexistence [1]. In HeLa cells, treatment with D-ceramide-C6, which is metabolically converted to C6-SM, significantly reduced lipid order specifically within Golgi membranes, as quantified by C-laurdan spectral imaging [1]. This biophysical distinction underpins its use as a tool to acutely perturb membrane organization.

Membrane Biophysics Lipid Rafts Golgi Vesicle Biogenesis

Potentiation of Chemotherapeutic Drug Uptake: Quantified Enhancement of Doxorubicin Influx and Cytotoxicity by C6-SM

N-hexanoyl-sphingomyelin (C6-SM) acts as a potent, non-toxic enhancer of doxorubicin uptake in bovine aortic endothelial cells (BAEC). Co-incubation with 10 µM C6-SM increased doxorubicin cellular accumulation to 328.3 ± 24.4% of control levels after 60 minutes, a significantly greater enhancement than observed with other short-chain sphingolipids like C8-ceramide-1-phosphate (116.5 ± 20.6%) or C6-ceramide (114.7 ± 13.4%) [1]. This uptake enhancement translated to a 7- to 14-fold decrease in the EC50 of doxorubicin in cytotoxicity assays, demonstrating a functional consequence of the increased drug influx [2].

Cancer Pharmacology Drug Delivery Cellular Uptake

Superior Sensitivity as an Acid Sphingomyelinase (ASM) Substrate for Diagnostic Assays

N-hexanoyl-D-erythro-sphingosylphosphorylcholine (C6-SM) is a validated artificial substrate for acid sphingomyelinase (ASM) activity assays, demonstrating improved sensitivity for screening Niemann-Pick disease types A and B. Comparative studies establish its utility; for instance, in an LC-MS/MS-based assay using dried blood spots (DBS), the use of C6-SM allowed for reliable quantification of ASM activity and clear differentiation between affected and unaffected patients [1]. The short C6 acyl chain enhances substrate solubility and enzyme accessibility compared to natural, long-chain SM substrates, contributing to improved assay performance and sensitivity [2].

Enzymology Diagnostic Assays Niemann-Pick Disease

Differential Sphingomyelinase Substrate Preference: C12-NBD-SM Outperforms C6-NBD-SM

While the NBD-fluorophore (7-nitrobenz-2-oxa-1,3-diazol-4-yl) enables visualization of sphingolipid trafficking, the acyl chain length of the carrier significantly impacts enzyme substrate suitability. In a comparative study, C12-NBD-sphingomyelin (N-dodecanoyl-NBD-sphingosylphosphorylcholine) was found to be a superior substrate than the commercially prevalent C6-NBD-sphingomyelin for assaying sphingomyelinase activity from various sources [1]. This finding directly informs reagent selection: C6-NBD-SM remains valuable for cellular imaging and trafficking studies, but C12-NBD-SM is recommended for in vitro enzymatic assays requiring maximal activity.

Enzymology Fluorescent Probes Sphingolipid Metabolism

Optimal Scientific and Industrial Use Cases for N-hexanoyl-D-erythro-sphingosylphosphorylcholine


Elucidating Lipid Raft and Golgi Membrane Dynamics via Acute Disruption

Employ N-hexanoyl-D-erythro-sphingosylphosphorylcholine (C6-SM) or its metabolic precursor D-ceramide-C6 to specifically perturb the formation of liquid-ordered membrane domains in model membrane systems (e.g., GUVs) or cellular organelles (e.g., Golgi). As demonstrated by Duran et al., C6-SM actively prevents Lo domain formation, unlike long-chain SM, allowing researchers to causally link sphingomyelin-dependent membrane order to cellular processes such as vesicle biogenesis and protein secretion [1].

Potentiating the Cellular Uptake and Cytotoxicity of Amphiphilic Chemotherapeutics

Utilize C6-SM as a co-treatment agent in cell culture models to significantly enhance the cellular influx of amphiphilic drugs like doxorubicin. Van Hell et al. quantified a >3-fold increase in doxorubicin accumulation and a 7- to 14-fold reduction in EC50 when cells are co-incubated with 10 µM C6-SM. This makes C6-SM a critical reagent for investigating drug uptake mechanisms, overcoming chemoresistance, or testing novel drug delivery formulations in vitro [2].

Establishing High-Sensitivity LC-MS/MS Assays for Acid Sphingomyelinase Activity

Adopt N-hexanoyl-D-erythro-sphingosylphosphorylcholine (C6-SM) as the primary substrate in tandem mass spectrometry (LC-MS/MS) assays for measuring acid sphingomyelinase (ASM) activity. This application is specifically validated for newborn screening of Niemann-Pick disease types A and B, where the use of C6-SM as an artificial substrate yields improved assay sensitivity and robust differentiation of patient samples from controls, as reported by Legnini et al. [3].

Investigating Sphingomyelin Trafficking and Metabolism Using Fluorescently Tagged C6-NBD-SM

Use the fluorescent derivative C6-NBD-sphingomyelin to visualize and quantify the intracellular transport, endocytosis, recycling, and metabolism of sphingomyelin in live or fixed cells. This application is a standard tool for studies on lipid trafficking, as it allows for real-time tracking of sphingolipid dynamics. However, users should note that for in vitro sphingomyelinase enzyme assays, the C12-NBD-SM analogue is a superior substrate and should be selected instead [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hexanoylsphingosylphosphorylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.